4-Methylumbelliferyl-alpha-D-galactopyranoside

Catalog No.
S609173
CAS No.
38597-12-5
M.F
C16H18O8
M. Wt
338.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylumbelliferyl-alpha-D-galactopyranoside

Quantifying α-galactosidase activity in blood-based matrices poses a challenge due to hemoglobin interference with chromogenic substrates. 4-MU-α-Gal (CAS 38597-12-5) addresses this with a fluorogenic cleavage product (Ex/Em ~360/445 nm) that eliminates spectral overlap, enabling picomole-level sensitivity in dried blood spots. It is the definitive substrate for Fabry newborn screening, recombinant enzyme (agalsidase alfa/beta) lot-release assays, and pharmacological chaperone screening. Supplied with strict stereospecificity and high purity for reproducible high-throughput workflows.

CAS Number

38597-12-5

Product Name

4-Methylumbelliferyl-alpha-D-galactopyranoside

IUPAC Name

4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1

InChI Key

YUDPTGPSBJVHCN-CHUNWDLHSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

4-methylumbelliferone-alpha-D-galactoside, 4-methylumbelliferyl galactose, 4-methylumbelliferyl-alpha-D-galactopyranoside, 4-methylumbelliferyl-beta-D-galactopyranoside, 4-methylumbelliferyl-beta-D-galactoside, 4-methylumbelliferyl-galactopyranoside, 4-methylumbelliferyl-galactopyranoside, ((alpha-D)-galactopyranosyloxy)-isomer, 4-methylumbelliferyl-galactopyranoside, ((beta-D)-galactosyloxy)-isomer, 4-MUBF-GP

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

The exact mass of the compound 4-Methylumbelliferyl-alpha-D-galactopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 mg, 100 mg, 250 mg

4-Methylumbelliferyl-alpha-D-galactopyranoside (4-MU-α-Gal) is a premium fluorogenic substrate specifically designed for the absolute quantification of α-galactosidase activity. In industrial and clinical procurement, this compound is the gold-standard precursor for formulating diagnostic kits, particularly for lysosomal storage disorders such as Fabry disease, and for the quality control of recombinant enzyme replacement therapies (ERT). Unlike standard chromogenic substrates, 4-MU-α-Gal yields a highly fluorescent 4-methylumbelliferone (4-MU) cleavage product (Ex/Em ~360/445 nm), enabling trace-level enzyme detection in complex biological matrices like dried blood spots (DBS) without the signal interference common to colorimetric alternatives . Its high solubility in standard assay buffers and strict stereospecificity make it an indispensable reagent for reproducible, high-throughput biochemical workflows .

Research Fit

Fluorometric detection for low-abundance α-galactosidase A
Differential α-Gal A/B assay with selective inhibitor
pH-tunable excitation for assay optimization

Substituting 4-MU-α-Gal with closely related analogs compromises assay viability and diagnostic accuracy. Utilizing the beta-anomer, 4-Methylumbelliferyl-beta-D-galactopyranoside, results in zero substrate cleavage by α-galactosidase due to the enzyme's strict stereospecificity, rendering it useless for Fabry disease screening or α-galactosidase ERT validation [1]. Furthermore, substituting with the chromogenic alpha-anomer, p-nitrophenyl-alpha-D-galactopyranoside (pNPGal), introduces severe matrix interference; pNPGal relies on absorbance at ~410 nm, which heavily overlaps with the hemoglobin Soret band in blood-based samples, leading to high background noise and false readings [2]. Only the specific 4-MU-α-Gal substrate provides the necessary emission shift (~445 nm) and signal amplification required to bypass blood matrix quenching while maintaining picomole-level sensitivity [3].

Substitution Risk

4-MU-α-Gal Fluorogenic, ~100–1000× higher sensitivity
pNP-α-Gal Chromogenic; absorbance-limited sensitivity may miss low enzyme activity
4-MU-α-Gal Validated differential assay for α-Gal A vs. B
pNP-α-Gal No established isoform-specific inhibition protocol
4-MU-α-Gal pH-dependent excitation profile (330–385 nm)
pNP-α-Gal Fixed absorbance at 405 nm; no pH-optimized detection

Superior Limit of Detection vs. Chromogenic Substrates in Biological Matrices

Fluorometric assays utilizing 4-MU-α-Gal achieve significantly lower limits of detection compared to traditional pNPGal-based colorimetric assays. In standardized α-galactosidase activity kits, 4-MU-α-Gal can reliably detect enzyme activity as low as 0.1 µU, whereas pNPGal assays typically require orders of magnitude more enzyme to generate a measurable absorbance signal above background noise. Furthermore, the fluorescence emission of the 4-MU product at 445-454 nm avoids the ~410 nm absorbance overlap caused by hemoglobin in dried blood spots, ensuring high signal-to-noise ratios [1].

Evidence DimensionLimit of Detection (LOD) and Signal-to-Noise
Target Compound Data4-MU-α-Gal (LOD ~0.1 µU α-galactosidase activity; Ex/Em 360/445 nm)
Comparator Or BaselinepNPGal (Requires higher enzyme concentration; subject to 410 nm hemoglobin interference)
Quantified Difference>10-fold to 100-fold improvement in functional sensitivity in blood matrices
ConditionsDried blood spot (DBS) extracts or complex lysates assayed for α-galactosidase activity at acidic pH (e.g., pH 4.0-4.6).

Procurement of the fluorogenic substrate is mandatory for diagnostic kit manufacturers requiring trace enzyme detection in micro-volume clinical samples.

Detection Sensitivity
Class-level inference
~100–1000× greater vs. pNP-α-Gal
Supports low-abundance enzyme detection
Fluorometric methods preferred for screening

Absolute Stereospecificity for Alpha-Galactosidase A

The orientation of the glycosidic bond is critical for enzyme recognition; α-galactosidase A exclusively hydrolyzes the alpha-linkage. Head-to-head application shows that while 4-MU-α-Gal is rapidly cleaved to yield high specific activity (e.g., >1,100 pmol/min/μg for recombinant human GLA), the isomeric substitute 4-Methylumbelliferyl-beta-D-galactopyranoside yields no detectable fluorescence under identical conditions because it is a substrate for β-galactosidase instead. This absolute non-interchangeability dictates that procurement must strictly verify the alpha-anomer for any Fabry disease or α-galactosidase-specific workflow [1].

Evidence DimensionEnzyme Cleavage Velocity (Specific Activity)
Target Compound Data4-MU-α-Gal (>1,100 pmol/min/μg specific activity with recombinant GLA)
Comparator Or Baseline4-MU-beta-Gal (0 pmol/min/μg specific activity with GLA)
Quantified Difference100% loss of signal when substituting with the beta-anomer
ConditionsRecombinant human α-galactosidase A (GLA) assay at pH 4.0, 37°C.

Eliminates the risk of false-negative results in quality control and diagnostics caused by sourcing the incorrect stereoisomer.

Kinetic Parameters
Cross-study comparable
Km 2.9 mM
Vmax 28.7 μmol min⁻¹ mg⁻¹
Enables linear-range assay design
Human liver α-Gal A, pH 4.6, 37°C

Formulation Compatibility for Isozyme Differentiation

In diagnostic formulations, 4-MU-α-Gal demonstrates excellent compatibility with competitive inhibitors required to isolate specific isozymes. When co-formulated with N-acetyl-D-galactosamine (GalNAc), an inhibitor of α-galactosidase B (NAGA), 4-MU-α-Gal allows for the exclusive, quantitative measurement of α-galactosidase A activity [1]. Alternative generic substrates or crude mixtures often fail to maintain linear kinetics in the presence of high concentrations of GalNAc (typically ~117 mM), whereas 4-MU-α-Gal maintains robust turnover, making it the only viable choice for multiplexed or differentiated lysosomal screening panels[2].

Evidence DimensionIsozyme-Specific Assay Linearity
Target Compound Data4-MU-α-Gal + GalNAc (Linear, specific measurement of α-Gal A)
Comparator Or BaselineUninhibited baseline or incompatible substrates (Mixed α-Gal A and B signals)
Quantified DifferenceEnables 100% isolation of α-Gal A activity from background α-Gal B activity
Conditions5 mM 4-MU-α-Gal with 117 mM N-acetyl-D-galactosamine in 0.1 M citrate-phosphate buffer, pH 4.6.

Essential for developers of Fabry disease diagnostic kits who must differentiate the disease-relevant A-isozyme from the B-isozyme.

Differential Assay
Direct head-to-head comparison
N-acetylgalactosamine selectively inhibits α-Gal B
Enables α-Gal A-specific measurement in research samples
Reference range ≥35.6 nmol/hr/mg protein (leukocytes)
Excitation Profile
Class-level inference
330 nm (pH 4.6)
370 nm (pH 7.4)
385 nm (pH 10.4)
Supports pH-optimized assay design
Emission 445–454 nm
HTS Compatibility
Supporting evidence
Validated 384-well format, 1% DMSO tolerance
Enables inhibitor screening research
1 mM substrate, Ex 365 nm/Em 450 nm
Purity Control
Class-level inference
≥98% (HPLC)
Free 4-MU ≤100 ppm
Supports low-background assays
Verify supplier specification and lot data

Diagnostic Kit Manufacturing for Fabry Disease (Dried Blood Spots)

4-MU-α-Gal is the critical raw material for formulating newborn screening and diagnostic kits, where its high fluorometric sensitivity overcomes the low sample volumes and hemoglobin interference inherent to dried blood spot testing [1].

Quality Control of Enzyme Replacement Therapies (ERT)

Biopharmaceutical companies producing recombinant Agalsidase alfa or beta require 4-MU-α-Gal for lot-release assays to precisely quantify specific enzyme activity (>1,100 pmol/min/μg) and ensure therapeutic efficacy .

High-Throughput Screening for Pharmacological Chaperones

In drug discovery, 4-MU-α-Gal is used in cell-based assays to measure the restoration of α-galactosidase A activity in mutant cell lines treated with novel chaperone molecules, relying on its high signal-to-noise ratio and formulation compatibility in complex lysates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
α-Gal A Activity Research in Fabry Models
Differential α-Gal A/B assay capability
N-acetylgalactosamine selectivity and reference-range benchmarking
α-Gal A Inhibitor Screening Studies
HTS-compatible fluorogenic format
Assay Z' factor and DMSO tolerance verification
Biochemical Characterization of Novel α-Galactosidases
Standardized kinetic benchmarking
Km, Vmax, and pH-activity profiles
Quality Control of α-Galactosidase Preparations
Kinetic reference against human α-Gal A
Vmax consistency and free-fluorophore background

XLogP3

-0.8

Appearance

Assay:≥98%A crystalline solid

MeSH Pharmacological Classification

Fluorescent Dyes

Wikipedia

4-methylumbelliferyl alpha-D-galactoside

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